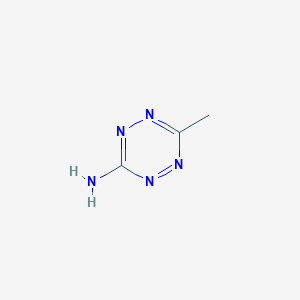
6-Methyl-1,2,4,5-tetrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,2,4,5-tetrazin-3-amine is a chemical compound with the molecular formula C₃H₅N₅. It is a member of the tetrazine family, which is known for its unique nitrogen-rich structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,4,5-tetrazin-3-amine can be achieved through several methods. One common approach involves the Sonogashira-type cross-coupling reaction. This method utilizes 3-bromo-6-methyl-1,2,4,5-tetrazine and terminal alkynes as starting materials. The reaction is typically carried out in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,2,4,5-tetrazin-3-amine has several scientific research applications:
Chemical Biology: It is used in bioorthogonal chemistry for labeling and imaging biological molecules.
Materials Science: The compound’s nitrogen-rich structure makes it a candidate for high-energy materials and propellants.
Medicinal Chemistry: Research is ongoing into its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 6-Methyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets. In bioorthogonal chemistry, it participates in inverse electron demand Diels-Alder (iEDDA) reactions, which are highly specific and efficient. These reactions enable the labeling of biomolecules without interfering with their natural functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1,2,4,5-tetrazine
- 6-Ethyl-1,2,4,5-tetraazin-3-ylamine
- 3-Amino-1,2,4,5-tetrazine
Uniqueness
6-Methyl-1,2,4,5-tetrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions, such as bioorthogonal labeling .
Eigenschaften
Molekularformel |
C3H5N5 |
|---|---|
Molekulargewicht |
111.11g/mol |
IUPAC-Name |
6-methyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C3H5N5/c1-2-5-7-3(4)8-6-2/h1H3,(H2,4,7,8) |
InChI-Schlüssel |
FUKPCBSHGNHMJC-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N=N1)N |
Kanonische SMILES |
CC1=NN=C(N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















